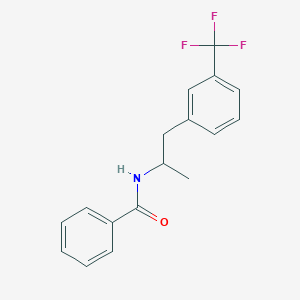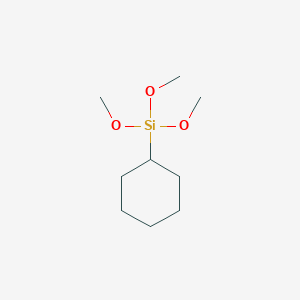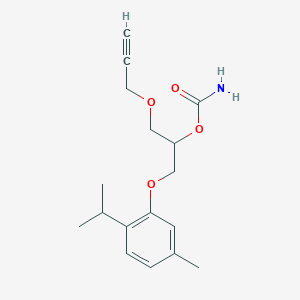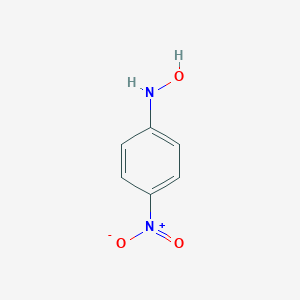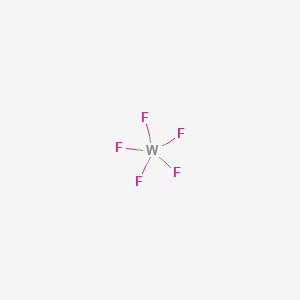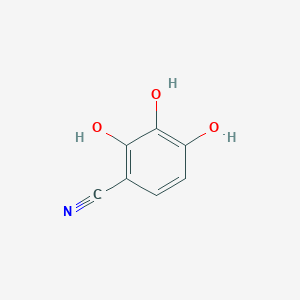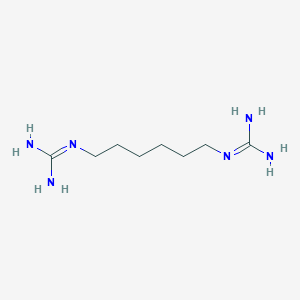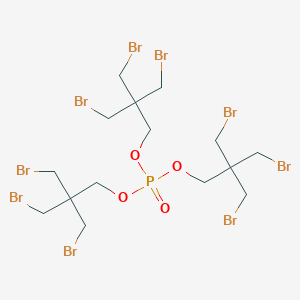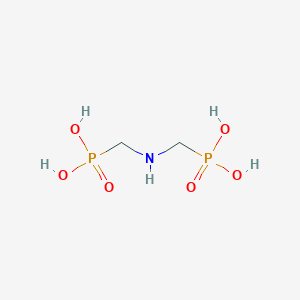![molecular formula C10H18O B098081 [1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane CAS No. 15404-56-5](/img/structure/B98081.png)
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane, commonly known as menthol, is a cyclic monoterpene alcohol with a characteristic minty odor. It is widely used in various industries, including cosmetics, food, and pharmaceuticals, due to its cooling and soothing properties. However, menthol is not only a popular flavoring and fragrance agent but also a valuable compound in scientific research.
Mecanismo De Acción
Menthol exerts its pharmacological effects through various mechanisms of action. One of the primary mechanisms of action is its ability to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is activated by menthol, resulting in a cooling and analgesic effect. Menthol also acts as an allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor, enhancing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
Menthol has a range of biochemical and physiological effects, including its ability to modulate ion channels, enhance GABAergic neurotransmission, and inhibit inflammatory pathways. Menthol has been shown to have analgesic effects in various animal models of pain, including thermal and mechanical pain. Menthol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has several advantages as a research tool, including its low toxicity, high solubility, and well-characterized pharmacological effects. However, menthol also has some limitations, including its rapid metabolism and clearance in vivo, which may limit its efficacy in certain experimental models.
Direcciones Futuras
There are several future directions for menthol research, including the development of more potent and selective TRPM8 agonists for the treatment of pain and other TRPM8-related disorders. Additionally, menthol may have potential as a therapeutic agent in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is needed to elucidate the precise mechanisms of menthol's pharmacological effects and to develop more effective and targeted therapies based on this compound.
Conclusion
In conclusion, menthol is a valuable compound in scientific research, with a wide range of applications in organic synthesis, pharmacology, and biophysics. Menthol's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several promising future directions for menthol research. By continuing to explore the properties and potential applications of menthol, scientists may be able to develop new and innovative therapies for a range of diseases and disorders.
Métodos De Síntesis
Menthol can be synthesized through several different methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of menthol synthesis is the chemical synthesis from the starting material pulegone. This process involves the oxidation of pulegone to form menthone, followed by the reduction of menthone to menthol using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
Menthol has a wide range of scientific research applications, including its use as a chiral auxiliary in organic synthesis, a cryoprotectant in cell culture, and a model compound for studying the structure and function of membrane proteins. Menthol has also been extensively studied for its pharmacological properties, including its analgesic, anti-inflammatory, and antitumor effects.
Propiedades
Número CAS |
15404-56-5 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,4S,7R)-1,3,3,7-tetramethyl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-7-8-5-6-10(7,4)11-9(8,2)3/h7-8H,5-6H2,1-4H3/t7-,8+,10-/m1/s1 |
Clave InChI |
PNNPDYWCSNYYBG-KHQFGBGNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CC[C@]1(OC2(C)C)C |
SMILES |
CC1C2CCC1(OC2(C)C)C |
SMILES canónico |
CC1C2CCC1(OC2(C)C)C |
Sinónimos |
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




